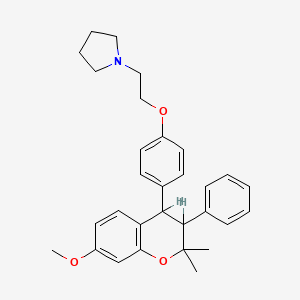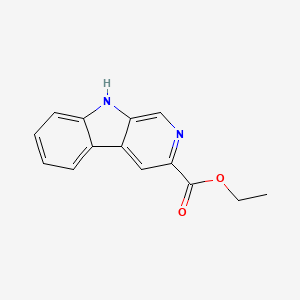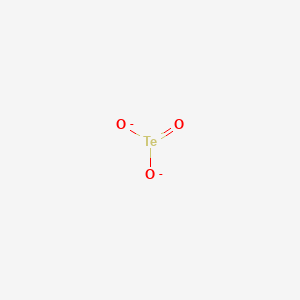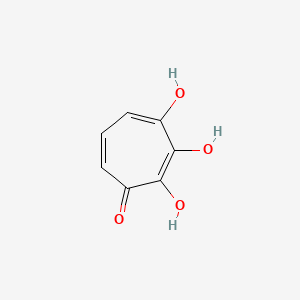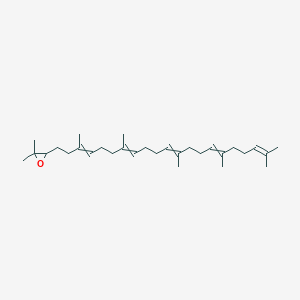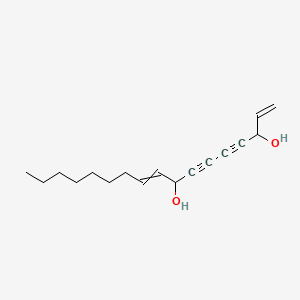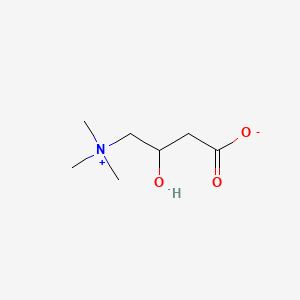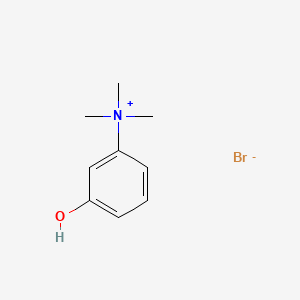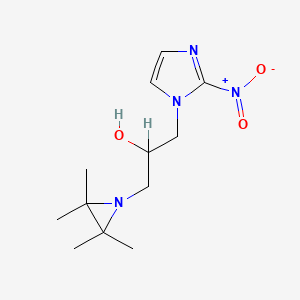
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol, also known as nimorazole, is a synthetic compound that belongs to the group of nitroimidazole derivatives. Nimorazole has been widely studied for its potential applications in cancer treatment due to its unique mechanism of action and biochemical effects.
Mécanisme D'action
Nimorazole exerts its effects by selectively targeting hypoxic cells in tumors. Hypoxia is a common characteristic of solid tumors and has been associated with resistance to radiation therapy. Nimorazole is selectively reduced in hypoxic cells, leading to the formation of reactive intermediates that can cause DNA damage and cell death.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor effects, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in animal models of cerebral ischemia. Nimorazole has also been investigated for its potential use in the treatment of parasitic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol is its selective targeting of hypoxic cells in tumors, which may enhance the efficacy of radiation therapy. However, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has also been shown to have toxic effects on normal tissues, particularly at high doses. This may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol. One area of interest is the development of novel 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol derivatives with improved selectivity and reduced toxicity. Another potential direction is the investigation of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol's anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol involves the reaction of 2-methyl-1-nitroimidazole with 2,2,3,3-tetramethylaziridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
Nimorazole has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of radiation therapy by increasing tumor hypoxia and sensitizing cancer cells to radiation-induced DNA damage. Nimorazole has also been investigated for its anti-angiogenic properties, which may contribute to its anti-tumor effects.
Propriétés
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-11(2)12(3,4)15(11)8-9(17)7-14-6-5-13-10(14)16(18)19/h5-6,9,17H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMINQWSHFCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909306 |
Source


|
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
CAS RN |
105027-76-7 |
Source


|
| Record name | RB 7040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

